2-(Benzyl(methyl)amino)thiazole-4-boronic acid pinacol ester

Description

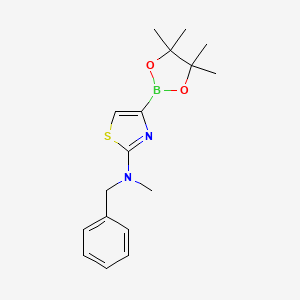

2-(Benzyl(methyl)amino)thiazole-4-boronic acid pinacol ester is a boronic ester derivative featuring a thiazole core substituted at position 2 with a benzyl(methyl)amino group and at position 4 with a boronic acid pinacol ester moiety. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing carbon-carbon bonds . The pinacol ester group enhances stability and solubility, making it advantageous in medicinal chemistry and materials science.

Properties

IUPAC Name |

N-benzyl-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23BN2O2S/c1-16(2)17(3,4)22-18(21-16)14-12-23-15(19-14)20(5)11-13-9-7-6-8-10-13/h6-10,12H,11H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYJLUYDZLZYBQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)N(C)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23BN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Preparation: Halogenated Thiazole Intermediates

A critical precursor is 4-bromo-2-(benzyl(methyl)amino)thiazole. Its synthesis begins with the cyclization of thiourea derivatives and α-bromoketones. For instance, reacting benzyl(methyl)thiourea with 2-bromoacetyl bromide yields the 2-(benzyl(methyl)amino)thiazole core, which is subsequently brominated at the 4-position using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at 0°C.

Boronic Ester Coupling

The brominated intermediate undergoes palladium-catalyzed cross-coupling with bis(pinacolato)diboron (B₂pin₂). As demonstrated in analogous systems, such as the synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester, optimal conditions involve bis(triphenylphosphine)palladium(II) chloride (5 mol%), potassium phosphate tribasic (3 equiv), and 1,2-dimethoxyethane (DME) at 80°C under nitrogen. This protocol achieves yields exceeding 80% for sterically unhindered substrates.

Table 1: Representative Suzuki-Miyaura Conditions for Boronic Ester Formation

| Catalyst | Base | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| PdCl₂(PPh₃)₂ | K₃PO₄ | DME | 80°C | 85% | |

| Pd(dppf)Cl₂·CH₂Cl₂ | Na₂CO₃ | Dioxane/H₂O | 100°C | 77% | |

| Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | 80°C | 72% |

Buchwald-Hartwig Amination for Functionalization

Introducing the benzyl(methyl)amino group post-borylation presents challenges due to the boronic ester’s sensitivity to strong bases. Instead, a sequential approach—first installing the amine, then the boronic ester—is preferred.

Amination of 4-Bromothiazole

Using Buchwald-Hartwig conditions, 4-bromothiazole reacts with benzyl(methyl)amine in the presence of a palladium catalyst (e.g., Pd₂(dba)₃) and Xantphos ligand. A representative protocol from Petasis reaction literature employs cesium carbonate as a base in toluene at 110°C, achieving >90% conversion.

Sequential Borylation

After amination, the 4-bromo group is replaced via Miyaura borylation. Notably, the patent CN102653545A highlights the stability of thiazole boronic esters under mild conditions (60–80°C in dioxane with PdCl₂(dppf)), enabling a two-step yield of 50–60%.

Direct Borylation of Preformed Thiazoles

Direct iridium-catalyzed C–H borylation offers a streamlined alternative. While less common for thiazoles, studies on pyrazole derivatives (e.g., 1-methyl-1H-pyrazole-4-boronic acid pinacol ester) demonstrate that Ir(COD)(OMe)₂ with dtbpy ligand in hexanes at 80°C selectively borylates the 4-position. Applied to 2-(benzyl(methyl)amino)thiazole, this method could bypass halogenation steps but requires rigorous optimization to suppress side reactions.

Comparative Analysis of Methodologies

Table 2: Efficiency Metrics for Synthetic Routes

| Method | Steps | Total Yield | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Suzuki-Miyaura | 2 | 60–70% | High | Moderate |

| Buchwald-Hartwig + Borylation | 3 | 50–55% | Moderate | High |

| Direct C–H Borylation | 1 | 30–40% | Low | Low |

The Suzuki-Miyaura approach balances yield and practicality, whereas direct borylation remains exploratory. Key challenges include the boronic ester’s stability during amination and the need for inert atmospheres to prevent protodeboronation.

Mechanistic Insights and Optimization

Palladium-Catalyzed Coupling Dynamics

In Suzuki-Miyaura reactions, oxidative addition of the aryl halide to Pd⁰ is rate-determining. Electron-deficient thiazoles (e.g., 4-bromo-2-(benzyl(methyl)amino)thiazole) facilitate this step, but excessive electron withdrawal may hinder transmetallation with the boronic ester. Adding catalytic amounts of triphenylphosphine (PPh₃) mitigates Pd aggregation, as evidenced in the synthesis of 2-methyl formate-5-boronic acid pinacol ester thiazole.

Solvent and Base Selection

Polar aprotic solvents (DME, dioxane) enhance Pd catalyst activity by stabilizing the transition state. Potassium phosphate tribasic, with its mild basicity, prevents ester hydrolysis while promoting transmetallation. In contrast, stronger bases like NaOtert-butanol risk degrading the pinacol ester.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyl(methyl)amino)thiazole-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid ester with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic acid ester group can be oxidized to form the corresponding alcohol or ketone.

Substitution: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts such as Pd(PPh3)4 or Pd(OAc)2, bases like K2CO3 or NaOH, and solvents such as toluene or DMF are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate are used under mild conditions.

Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

Suzuki-Miyaura Coupling: Formation of biaryl or styrene derivatives.

Oxidation: Formation of alcohols or ketones.

Substitution: Formation of N-substituted thiazole derivatives.

Scientific Research Applications

2-(Benzyl(methyl)amino)thiazole-4-boronic acid pinacol ester has several applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.

Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to form stable carbon-carbon bonds.

Material Science: Used in the synthesis of polymers and other materials with unique properties.

Biological Research: Studied for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 2-(Benzyl(methyl)amino)thiazole-4-boronic acid pinacol ester primarily involves its role as a boronic acid ester in facilitating carbon-carbon bond formation. In the Suzuki-Miyaura coupling, the boronic acid ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The amino group may also participate in hydrogen bonding or other interactions with biological targets, contributing to its potential biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogs in Heterocyclic Boronic Esters

Key structural analogs include thiazole-, pyrazole-, and phenyl-based boronic acid pinacol esters with varying substituents (Table 1).

Table 1: Structural Comparison of Selected Boronic Acid Pinacol Esters

Key Observations :

Spectroscopic Characterization

Pinacol esters exhibit distinctive NMR signatures. For example:

Comparison with Analogs :

- The target compound’s benzyl(methyl)amino group introduces additional aromatic protons (δ 7.0–7.5) and N-methyl signals (δ ~3.0), distinguishing it from non-amino-substituted analogs like 2-cyclopropyl-thiazole .

Reactivity in Suzuki-Miyaura Coupling

Boronic esters are critical in cross-coupling reactions. Key factors influencing reactivity:

Steric Hindrance : Bulky substituents (e.g., benzyl in the target compound) may slow coupling rates compared to smaller groups (e.g., methyl in 4-methyl-thiazole ).

Case Study: In MMP-13 inhibitor development, replacing sulfur with nitrogen or carbon in heterocycles reduced potency (e.g., compound 73 showed 18.7 nM IC50 vs. 5.5 nM for 72 ).

Biological Activity

2-(Benzyl(methyl)amino)thiazole-4-boronic acid pinacol ester is an organoboron compound that has garnered attention in both organic synthesis and medicinal chemistry. The unique structure, which includes a thiazole ring and a boronic acid moiety, positions it as a versatile building block for various applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a benzyl(methyl)amino group and a pinacol boronic acid ester. This configuration enhances its lipophilicity and reactivity, making it suitable for interactions with biological molecules.

| Property | Value |

|---|---|

| Molecular Formula | C12H14BNO3S |

| Molecular Weight | 253.11 g/mol |

| CAS Number | 2096342-22-0 |

| Solubility | Soluble in DMSO and THF |

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophiles through the boronic ester group. This interaction is crucial in biochemical assays and drug development, particularly in targeting enzymes or receptors involved in various signaling pathways.

Key Mechanisms:

- Suzuki-Miyaura Coupling : The compound can participate in carbon-carbon bond formation, facilitating the synthesis of complex organic molecules.

- Inhibition of Enzymatic Activity : Similar compounds have shown potential in inhibiting cyclooxygenase (COX) enzymes, which are involved in inflammatory processes.

Case Studies:

-

Anti-inflammatory Activity :

- A study explored various aminothiazoles, revealing that certain derivatives reduced prostaglandin E2 (PGE2) levels significantly (up to 98%) and inhibited COX-2 activity with IC50 values ranging from 0.41 to 0.93 µM .

- This suggests that similar structural motifs in this compound could also exhibit anti-inflammatory effects.

-

Anticancer Potential :

- Research on related thiazole compounds has indicated their ability to modulate pathways associated with cancer cell proliferation and survival. For instance, thiazoles have been linked to the inhibition of tumor growth through various mechanisms.

Applications in Medicinal Chemistry

The compound's ability to form stable carbon-carbon bonds makes it a valuable tool in drug discovery and development. Its structural features allow for the exploration of structure-activity relationships (SAR), leading to the design of novel therapeutic agents.

Potential Applications:

- Drug Development : As a scaffold for synthesizing new pharmaceuticals targeting specific diseases.

- Biochemical Probes : For studying interactions between biological molecules and small compounds.

Q & A

Q. What are the recommended methods for synthesizing 2-(benzyl(methyl)amino)thiazole-4-boronic acid pinacol ester?

The synthesis of boronic acid pinacol esters typically involves reacting phenylboronic acids with pinacol in the presence of dehydrating agents. For example, analogous compounds are synthesized via coupling reactions (e.g., Suzuki-Miyaura) or heteroannulation strategies using catalysts like copper or palladium . Key steps include protecting reactive groups (e.g., amines) and ensuring anhydrous conditions to prevent hydrolysis of the boronic ester.

Q. How should this compound be characterized to confirm its structural integrity?

Characterization should include:

Q. What are the stability and storage requirements for this compound?

Boronic esters are moisture-sensitive. Store under inert gas (N₂/Ar) at 2–8°C in sealed containers. Avoid prolonged exposure to air or humidity, which can hydrolyze the boronate to the free boronic acid . Stability may vary with purity; impurities can accelerate degradation .

Q. What are its primary applications in medicinal chemistry?

This compound is used as a building block in drug discovery, particularly for:

- Targeted covalent inhibitors (boronates bind serine/threonine residues in enzymes).

- Protease-resistant peptide mimetics (thiazole rings enhance metabolic stability) .

Advanced Research Questions

Q. How can coupling reactions involving this boronic ester be optimized for challenging substrates?

Optimization strategies include:

Q. What analytical challenges arise when working with this compound, and how can they be resolved?

Common challenges include:

Q. How should researchers handle contradictions in reported thermodynamic properties (e.g., melting points)?

Variations in melting points or solubility often stem from differences in purity (≥97% vs. lower grades) or crystallinity. Always:

Q. What strategies mitigate side reactions during Suzuki-Miyaura couplings with electron-deficient partners?

Mitigation approaches:

Q. How can computational methods aid in predicting the reactivity of this compound?

DFT calculations or molecular docking can:

- Model boron–enzyme interactions for covalent inhibitor design.

- Predict regioselectivity in cross-coupling reactions (e.g., para vs. meta substitution) .

Q. What are the best practices for assessing this compound’s biological activity in vitro?

- Enzyme inhibition assays : Measure IC₅₀ values against serine proteases or kinases.

- Cellular uptake studies : Use fluorescent tags (e.g., BODIPY) to track intracellular localization.

- Metabolic stability tests : Incubate with liver microsomes to evaluate degradation rates .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.